molecular formula C35H37N5O8 B570548 N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide CAS No. 81246-83-5

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Cat. No.: B570548
CAS No.: 81246-83-5
M. Wt: 655.708
InChI Key: LCONRKMFLXPTDC-LINHNBRXSA-N
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Description

This compound is a modified purine nucleoside analog featuring a complex tetrahydrofuran (THF) backbone with multiple hydroxyl groups and a bulky 1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl substituent. Its structure integrates a purine core linked to an isobutyramide group, which is critical for its biochemical interactions.

Properties

CAS No.

81246-83-5

Molecular Formula

C35H37N5O8

Molecular Weight

655.708

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45)/t26-,27+,28-,29?,33+/m0/s1

InChI Key

LCONRKMFLXPTDC-LINHNBRXSA-N

SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O

Origin of Product

United States

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex compound with significant potential in various biological applications. This article explores its biological activity based on existing research and findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C₁₄H₁₉N₅O₆
Molecular Weight 353.33 g/mol
CAS Number 64350-24-9
Purity Not specified
Storage Conditions Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy...) exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies have shown that derivatives of purine compounds can inhibit tumor growth. For example:

CompoundIC₅₀ (µM)Activity Type
N-(9-Hydroxy...)10.13Anticancer
N-(6-Oxo...)19.92Cytotoxicity

These values suggest that the compound may have a selective cytotoxic effect on certain cancer cell lines.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. For instance, it has been observed to inhibit phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antioxidant Efficacy : A study examining the antioxidant capacity of similar compounds reported SC₅₀ values indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Testing : In vitro assays on human tumor cell lines revealed that N-(9... exhibited varying degrees of cytotoxicity with IC₅₀ values ranging from 10 µM to 47 µM across different cell types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity places it within a class of modified nucleosides and purine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS Key Structural Features Molecular Weight Key Differences Reference
Target Compound - 3,4-Dihydroxy THF
- 1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl substituent
753.96* Unique hydroxylation pattern and bulky aryl substituent
N-(9-((2R,4R,5R)-4-Hydroxy-5-... (CAS 132471-99-9) - Single hydroxy group on THF
- Diphenylmethoxy-protected group
687.74 Reduced hydroxylation; lacks bis(4-methoxyphenyl) group
N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)... (CAS 152343-98-1) - TBDMS-protected hydroxy
- Bis(4-methoxyphenyl) group
753.96 TBDMS protection enhances stability but reduces hydrophilicity
N-(9-((2R,3S,4R,5R)-3-Fluoro... (CAS 144924-99-2) - Fluorinated THF
- Benzamide group
373.34 Fluorine substitution alters electronic properties; smaller substituent
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)... (Compound 43) - Thiophosphate linkage
- Sulfanyl-methyl group
~800 (estimated) Thiophosphate enhances nuclease resistance but reduces metabolic stability

Notes:

  • Hydrophilicity : The target compound’s 3,4-dihydroxy THF increases water solubility compared to TBDMS-protected analogs (e.g., CAS 152343-98-1) .
  • Steric Effects : The bulky bis(4-methoxyphenyl) group may hinder interactions with enzymes requiring smaller substrates, unlike fluorinated or benzamide derivatives .
  • Metabolic Stability : Thiophosphate-containing analogs (e.g., Compound 43) show enhanced resistance to enzymatic degradation but are prone to oxidative instability .

Research Findings and Implications

Functional Insights

  • Mechanistic Similarity : Structural analogs with shared purine scaffolds (e.g., CAS 132471-99-9) exhibit overlapping mechanisms in transcriptome studies, suggesting the target may share similar pathways .

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